Cas no 179069-07-9 (Methyl 7-(bromomethyl)quinoline-3-carboxylate)
Methyl 7-(bromomethyl)quinoline-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 7-(bromomethyl)quinoline-3-carboxylate
- SY250998
- methyl 7-bromomethylquinoline-3-carboxylate
- Methyl 7-(bromomethyl)quinoline-3-carboxylate
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- MDL: MFCD32068401
- Inchi: 1S/C12H10BrNO2/c1-16-12(15)10-5-9-3-2-8(6-13)4-11(9)14-7-10/h2-5,7H,6H2,1H3
- InChI Key: XEDXNKKCIODEBB-UHFFFAOYSA-N
- SMILES: BrCC1C=CC2=CC(C(=O)OC)=CN=C2C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 259
- XLogP3: 2.8
- Topological Polar Surface Area: 39.2
Methyl 7-(bromomethyl)quinoline-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 7-(bromomethyl)quinoline-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D779436-1g |
Methyl 7-(Bromomethyl)quinoline-3-carboxylate |
179069-07-9 | 95% | 1g |
$1380 | 2023-09-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1592357-1g |
Methyl 7-(bromomethyl)quinoline-3-carboxylate |
179069-07-9 | 98% | 1g |
¥10680 | 2023-04-15 | |
| eNovation Chemicals LLC | D779436-1g |
Methyl 7-(Bromomethyl)quinoline-3-carboxylate |
179069-07-9 | 95% | 1g |
$1320 | 2025-02-26 |
Methyl 7-(bromomethyl)quinoline-3-carboxylate Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on Methyl 7-(bromomethyl)quinoline-3-carboxylate
Comprehensive Overview of Methyl 7-(bromomethyl)quinoline-3-carboxylate (CAS No. 179069-07-9)
Methyl 7-(bromomethyl)quinoline-3-carboxylate (CAS No. 179069-07-9) is a high-value quinoline derivative widely utilized in pharmaceutical and agrochemical research. This compound, characterized by its bromomethyl and ester functional groups, serves as a critical intermediate in the synthesis of bioactive molecules. Its unique structure enables versatile applications, particularly in drug discovery and material science. Researchers often explore its reactivity for C-C coupling reactions and heterocyclic modifications, making it a focal point in modern organic chemistry.
The growing demand for quinoline-based compounds like Methyl 7-(bromomethyl)quinoline-3-carboxylate is driven by their role in developing antimicrobial agents and anticancer drugs. Recent studies highlight its potential in targeting enzyme inhibitors, aligning with trends in precision medicine. As the pharmaceutical industry shifts toward small-molecule therapeutics, this compound’s relevance continues to rise. Its CAS No. 179069-07-9 is frequently searched in academic and industrial databases, reflecting its importance in high-throughput screening and medicinal chemistry.
From a synthetic perspective, Methyl 7-(bromomethyl)quinoline-3-carboxylate offers advantages in scalable production and structural diversification. Its bromomethyl group facilitates nucleophilic substitutions, enabling the introduction of diverse pharmacophores. This adaptability is crucial for designing next-generation APIs (Active Pharmaceutical Ingredients). Additionally, its ester moiety allows further derivatization via hydrolysis or transesterification, catering to green chemistry principles.
In agrochemical applications, this compound contributes to the development of crop protection agents. Its quinoline core is known for enhancing pesticidal activity, addressing global concerns about food security and sustainable agriculture. Researchers are investigating its derivatives for pest resistance management, a hot topic in light of climate change and evolving regulatory standards.
Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing Methyl 7-(bromomethyl)quinoline-3-carboxylate. Quality control protocols emphasize purity thresholds (>98%) to ensure reproducibility in downstream applications. Storage recommendations typically include anhydrous conditions and light-sensitive packaging to preserve stability.
As the scientific community explores AI-driven drug design, compounds like Methyl 7-(bromomethyl)quinoline-3-carboxylate gain traction for their computational modeling compatibility. Its well-defined structure supports molecular docking studies, accelerating the discovery of target-specific therapies. This synergy between experimental and in silico methods underscores its future potential.
In summary, Methyl 7-(bromomethyl)quinoline-3-carboxylate (CAS No. 179069-07-9) is a multifaceted compound bridging gaps in pharmaceutical innovation and agrochemical advancement. Its adaptability, coupled with rising interest in quinoline chemistry, positions it as a cornerstone in research and industrial applications.
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